Thiomyristoyl

Descripción

Propiedades

IUPAC Name |

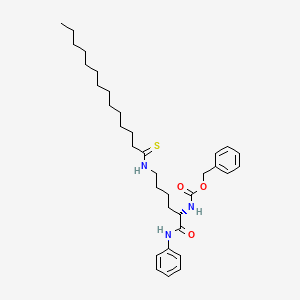

benzyl N-[(2S)-1-anilino-1-oxo-6-(tetradecanethioylamino)hexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H51N3O3S/c1-2-3-4-5-6-7-8-9-10-11-18-26-32(41)35-27-20-19-25-31(33(38)36-30-23-16-13-17-24-30)37-34(39)40-28-29-21-14-12-15-22-29/h12-17,21-24,31H,2-11,18-20,25-28H2,1H3,(H,35,41)(H,36,38)(H,37,39)/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQGLLUJIVNREL-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=S)NCCCCC(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=S)NCCCC[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H51N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Thiomyristoyl

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Thiomyristoyl (TM) is a potent and highly specific small molecule inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein lysine deacylase family.[1][2][3][4] Its mechanism of action is centered on this specific inhibition, which leads to a cascade of downstream cellular events with significant therapeutic potential, particularly in oncology. Mechanistically, the inhibition of SIRT2's deacetylase activity by this compound results in the hyperacetylation of SIRT2 substrates. A key consequence of this is the promotion of c-Myc oncoprotein ubiquitination and subsequent degradation, providing a novel strategy for targeting c-Myc-driven cancers.[3][4] this compound has demonstrated broad anticancer activity across various human cancer cell lines and in preclinical mouse models of breast cancer, with limited toxicity to non-cancerous cells.[3][5][6] This document provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.

Core Mechanism of Action: SIRT2 Inhibition

The primary molecular target of this compound is SIRT2, a class III histone deacetylase that is predominantly localized in the cytoplasm.[7] this compound acts as a mechanism-based inhibitor, targeting the enzymatic activity of SIRT2.[3]

-

Specificity: this compound exhibits high selectivity for SIRT2. While it potently inhibits SIRT2, its inhibitory effect on other sirtuins, such as SIRT1, is significantly weaker and occurs at much higher concentrations. It shows little to no inhibitory activity against SIRT3, SIRT5, SIRT6, or SIRT7.[1][5][8] The this compound group is crucial for this SIRT2 selectivity; analogues with shorter fatty acid chains lose this specificity and inhibit SIRT1 and SIRT3 as well.[7]

-

Downstream Effects: The inhibition of SIRT2's deacetylase function leads to the accumulation of acetylated forms of its substrate proteins. One of the most well-characterized substrates of SIRT2 is α-tubulin.[3] Increased acetylation of α-tubulin is often used as a biomarker for SIRT2 inhibition in vivo.[2][9] However, the most profound anticancer effect of this compound is linked to its ability to destabilize the c-Myc oncoprotein.

A pivotal aspect of this compound's anticancer activity is its ability to decrease the levels of the c-Myc oncoprotein.[1][3] c-Myc is a critical transcription factor that is frequently deregulated in a wide range of human cancers, driving cell proliferation and growth.[4]

-

Mechanism of Degradation: SIRT2 inhibition by this compound promotes the ubiquitination and subsequent proteasomal degradation of c-Myc.[3][4] This suggests that SIRT2 normally acts to stabilize c-Myc, and its inhibition removes this stabilizing effect. The sensitivity of cancer cell lines to this compound correlates with the drug's ability to reduce c-Myc levels.[1][3]

-

Cellular Consequences: The reduction in c-Myc levels upon treatment with this compound leads to significant anticancer effects, including:

-

Cell Cycle Arrest: Induces a pronounced increase in the number of cells arrested in the G0/G1 phase of the cell cycle.[3]

-

Cellular Senescence: Promotes cellular senescence in cancer cells.[3]

-

Growth Inhibition: Exhibits broad and potent growth-inhibitory activity against numerous cancer cell lines.[3]

-

Beyond its effects on c-Myc, this compound has been shown to influence other cellular pathways:

-

Inflammatory Bowel Disease (IBD): In the context of colitis, this compound can ameliorate the condition by blocking the differentiation of Th17 cells and inhibiting SIRT2-induced metabolic reprogramming. It was found to increase the acetylation of lactate dehydrogenase A (LDHA) and reduce levels of p-STAT3 and p-NF-κB.[10]

-

SIRT6 Inhibition (in peptide form): While the standalone this compound molecule is a specific SIRT2 inhibitor, the this compound chemical group has been incorporated into peptides to create potent, cell-permeable inhibitors of SIRT6.[11] These this compound peptides were also found to inhibit SIRT1, SIRT2, and SIRT3, which were discovered to have demyristoylation activity.[11]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Potency of this compound against Sirtuins

| Target | IC50 Value | Notes | Reference |

| SIRT2 | 28 nM | Potent and specific inhibition. | [1][2][5] |

| SIRT1 | 98 µM | Inhibition is significantly weaker than for SIRT2. | [1][2][5] |

| SIRT3 | > 200 µM | No significant inhibition observed. | [1][2][5] |

Table 2: Growth Inhibition (GI50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 Value | Reference |

| BxPC3 | Pancreatic Cancer | 13.3 µM | [1] |

| MDA-MB-468 | Breast Cancer | 15.7 µM | [1] |

| A549 | Lung Cancer | 17.3 µM | [2] |

Signaling Pathway and Mechanism Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate the key mechanisms of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A SIRT2-Selective Inhibitor Promotes c-Myc Oncoprotein Degradation and Exhibits Broad Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Sirtuin | TargetMol [targetmol.com]

- 6. Assessment of SIRT2 Inhibitors in Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abmole.com [abmole.com]

- 9. This compound|SIRT2 inhibitor|cas 1429749-41-6 [dcchemicals.com]

- 10. This compound ameliorates colitis by blocking the differentiation of Th17 cells and inhibiting SIRT2-induced metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Peptides as Cell-Permeable Sirt6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Thiomyristoyl: A Selective and Potent SIRT2 Inhibitor for Research and Drug Discovery

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sirtuin 2 (SIRT2), a member of the NAD+-dependent lysine deacetylase family, has emerged as a significant therapeutic target in a range of diseases, including cancer and neurodegenerative disorders. The development of potent and selective inhibitors is crucial for dissecting its complex cellular functions and for therapeutic intervention. Thiomyristoyl (TM) is a mechanism-based inhibitor that has demonstrated high potency and selectivity for SIRT2. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory profile, and detailed protocols for key experimental assays.

Mechanism of Action

This compound is a synthetic thioacyl lysine compound that acts as a mechanism-based inhibitor of SIRT2.[1] Its inhibitory action involves a two-step process within the enzyme's active site. Initially, the this compound moiety mimics the natural myristoyl-lysine substrate of SIRT2. In the presence of the co-substrate NAD+, SIRT2 catalyzes the formation of a covalent intermediate between the this compound group and ADP-ribose.[1] This intermediate is significantly more stable than the corresponding intermediate formed with the natural substrate, effectively trapping the enzyme in an inactive state and leading to potent inhibition.[1]

One of the key downstream effects of SIRT2 inhibition by this compound is the promotion of c-Myc oncoprotein degradation.[2][3] Mechanistically, SIRT2 inhibition leads to an increase in the ubiquitination of c-Myc, targeting it for proteasomal degradation.[2] This provides a promising avenue for targeting c-Myc-driven cancers.[2][4]

Data Presentation

Quantitative analysis of this compound's inhibitory activity reveals its high potency and selectivity for SIRT2 over other sirtuin isoforms, particularly SIRT1 and SIRT3.

| Sirtuin Isoform | IC50 Value | Reference |

| SIRT2 | 28 nM | [5][6] |

| SIRT1 | 98 µM | [5][6] |

| SIRT3 | No inhibition at 200 µM | [5][6] |

Experimental Protocols

In Vitro SIRT2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available fluorometric SIRT2 assay kits and the scientific literature.[7][8][9] It measures the deacetylase activity of SIRT2 on a fluorogenic acetylated peptide substrate.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorophore/quencher pair)

-

NAD+

-

Developer solution (to be added after the enzymatic reaction)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Microplate fluorometer

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well black microplate, add the following to each well in the indicated order:

-

Assay buffer

-

This compound or vehicle control (DMSO)

-

Fluorogenic SIRT2 substrate (final concentration as recommended by the manufacturer, typically in the low micromolar range)

-

NAD+ (final concentration typically 1 mM)

-

-

Initiate the reaction by adding recombinant SIRT2 enzyme (final concentration in the nanomolar range, e.g., 10-50 nM).

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the enzymatic reaction and generate a fluorescent signal by adding the developer solution.

-

Incubate for an additional 15 minutes at room temperature.

-

Measure the fluorescence intensity using a microplate fluorometer with excitation and emission wavelengths appropriate for the fluorophore (e.g., excitation at 485 nm and emission at 528 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of α-tubulin Acetylation

This protocol details the detection of changes in the acetylation of α-tubulin, a known substrate of SIRT2, in cells treated with this compound.[10][11][12]

Materials:

-

Cell line of interest (e.g., MCF-7 breast cancer cells)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and deacetylase inhibitors like Trichostatin A and nicotinamide)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-acetyl-α-tubulin (Lys40)

-

Anti-α-tubulin (as a loading control)

-

Anti-β-actin (as a loading control)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1-25 µM) or vehicle control for a desired time period (e.g., 6-24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetyl-α-tubulin overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with anti-α-tubulin or anti-β-actin antibody to confirm equal protein loading.

-

Quantify the band intensities to determine the relative change in α-tubulin acetylation.

Cell Viability Assay (MTT/MTS Assay)

This protocol measures the effect of this compound on the viability and proliferation of cancer cells.[13][14][15][16]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay)

-

96-well clear microplate

-

Microplate spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

-

For the MTT assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.

-

Add solubilization solution to dissolve the formazan crystals.

-

-

For the MTS assay:

-

Add the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.

-

-

Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Mandatory Visualizations

Caption: Mechanism of this compound inhibition of SIRT2.

Caption: SIRT2-mediated regulation of c-Myc and its inhibition by this compound.

Caption: Workflow for Western blot analysis of α-tubulin acetylation.

References

- 1. Novel Lysine-Based Thioureas as Mechanism-Based Inhibitors of Sirtuin 2 (SIRT2) with Anticancer Activity in a Colorectal Cancer Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A SIRT2-Selective Inhibitor Promotes c-Myc Oncoprotein Degradation and Exhibits Broad Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzyme inhibitor looks promising against many forms of cancer | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. content.abcam.com [content.abcam.com]

- 8. mdpi.com [mdpi.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. resources.novusbio.com [resources.novusbio.com]

- 11. researchgate.net [researchgate.net]

- 12. Acetyl-alpha Tubulin (Lys40) Monoclonal Antibody (6-11B-1) (32-2700) [thermofisher.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Thiomyristoyl Effect: A Novel Strategy for Inducing c-Myc Oncoprotein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Myc oncoprotein is a critical driver of tumorigenesis, yet its direct therapeutic targeting has remained a formidable challenge. This technical guide elucidates the mechanism by which thiomyristoyl compounds, specifically a potent and selective SIRT2 inhibitor known as TM, induce the degradation of c-Myc. By inhibiting the NAD+-dependent deacetylase SIRT2, TM promotes the ubiquitination and subsequent proteasomal degradation of c-Myc, leading to broad anticancer activity. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on the efficacy of TM, and detailed experimental protocols for key assays, serving as a valuable resource for researchers in oncology and drug development.

Introduction

The c-Myc proto-oncogene is a master transcriptional regulator that governs a wide array of cellular processes, including proliferation, growth, and metabolism. Its deregulation is a hallmark of a significant percentage of human cancers, making it a high-priority target for therapeutic intervention.[1][2] However, the "undruggable" nature of this transcription factor has necessitated the exploration of indirect strategies to modulate its activity and stability.[2] One such promising approach involves targeting the post-translational modifications that control c-Myc protein turnover.[3][4][5]

The stability of the c-Myc protein is tightly regulated by the ubiquitin-proteasome system.[3][6] A variety of E3 ubiquitin ligases and deubiquitinating enzymes dynamically control the levels of c-Myc within the cell.[3][4] Recent research has identified a novel mechanism to promote c-Myc degradation through the inhibition of Sirtuin 2 (SIRT2), a member of the sirtuin family of protein deacetylases.[1][7] A specific this compound lysine compound, herein referred to as TM, has emerged as a potent and selective inhibitor of SIRT2, demonstrating significant anticancer effects that correlate with its ability to decrease c-Myc protein levels.[1][7][8]

This guide will delve into the technical details of the this compound effect on c-Myc degradation, providing a foundational understanding for researchers seeking to leverage this pathway for therapeutic benefit.

The Molecular Mechanism: SIRT2 Inhibition and c-Myc Degradation

The primary mechanism by which the this compound compound TM induces c-Myc degradation is through the specific inhibition of SIRT2.[1][7] SIRT2 has been implicated in the regulation of various cellular processes, and its inhibition has been shown to promote the proteolytic degradation of c-Myc.[1]

The proposed signaling pathway is as follows:

-

SIRT2 Inhibition by TM : The this compound compound TM acts as a potent and selective inhibitor of SIRT2.[1][8]

-

Increased c-Myc Ubiquitination : Inhibition of SIRT2 leads to an increase in the ubiquitination of the c-Myc oncoprotein.[1] While the precise E3 ubiquitin ligase(s) modulated by SIRT2 in this context are still under investigation, it has been previously reported that SIRT2 can suppress the expression of NEDD4, an E3 ubiquitin ligase for c-Myc.[1]

-

Proteasomal Degradation : The increased polyubiquitination of c-Myc marks it for recognition and subsequent degradation by the 26S proteasome.[1][6]

-

Decreased c-Myc Protein Levels : The accelerated degradation leads to a significant reduction in the cellular levels of c-Myc protein, without affecting its mRNA transcription.[1]

-

Anticancer Effects : The reduction in c-Myc levels correlates with the observed broad anticancer activity of TM in various cancer cell lines and in vivo models.[1][2]

Figure 1. Signaling pathway of TM-induced c-Myc degradation.

Quantitative Data

The efficacy of the this compound compound TM has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of TM

| Target | IC50 | Notes |

| SIRT2 | 28 nM | Potent and specific inhibition.[8] |

| SIRT1 | 98 µM | Significantly less potent against SIRT1.[8] |

| SIRT3 | >200 µM | No significant inhibition observed.[8] |

Table 2: Correlation of TM Sensitivity with c-Myc Levels in Cancer Cell Lines

| Cancer Cell Line | TM IC50 (µM) | Effect on c-Myc Level |

| Cell Line A | Low | Significant Decrease |

| Cell Line B | Low | Significant Decrease |

| BT-549 | >10 µM | No Significant Decrease |

| MDA-MB-231 | High | No Significant Decrease |

Note: Specific IC50 values for all cell lines were not available in the provided search results. The table illustrates the strong correlation between the sensitivity to TM (low IC50) and the ability of the compound to reduce c-Myc levels, as highlighted in the literature.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effect of this compound compounds on c-Myc degradation.

Protein Degradation Assay (Cycloheximide Chase)

This assay is used to determine the half-life of the c-Myc protein in the presence and absence of the this compound compound.

Protocol:

-

Cell Culture and Treatment : Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with either vehicle control (e.g., DMSO) or the this compound compound (TM) at the desired concentration for a specified period (e.g., 6 hours).

-

Inhibition of Protein Synthesis : Add cycloheximide (a protein synthesis inhibitor) to the cell culture medium at a final concentration of 100 µg/mL. This marks time zero (t=0).

-

Time-Course Collection : Harvest cell lysates at various time points after the addition of cycloheximide (e.g., 0, 15, 30, 60, and 120 minutes).

-

Western Blot Analysis : Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay. Separate equal amounts of protein from each time point by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting : Probe the membrane with a primary antibody specific for c-Myc. Also, probe with an antibody for a stable loading control protein (e.g., β-actin or GAPDH).

-

Data Analysis : Quantify the band intensities for c-Myc and the loading control at each time point. Normalize the c-Myc band intensity to the loading control. Plot the normalized c-Myc intensity versus time to determine the protein half-life. A shorter half-life in the TM-treated cells indicates induced degradation.[1]

Figure 2. Cycloheximide chase assay workflow.

In Vivo Ubiquitination Assay

This assay is used to determine if the this compound compound increases the ubiquitination of c-Myc.

Protocol:

-

Cell Culture and Transfection (Optional) : Plate cells and, if necessary, transfect with a plasmid encoding HA-tagged ubiquitin.

-

Treatment : Treat the cells with the this compound compound (TM) or vehicle control for a specified time.

-

Proteasome Inhibition : Add a proteasome inhibitor, such as MG132 (10 µM), to the cell culture medium for the last 4-6 hours of the treatment period. This allows for the accumulation of ubiquitinated proteins.[1]

-

Cell Lysis : Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions. Dilute the lysates with a non-denaturing buffer.

-

Immunoprecipitation : Immunoprecipitate c-Myc from the cell lysates using an anti-c-Myc antibody conjugated to agarose beads.

-

Washing : Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Western Blot : Elute the immunoprecipitated proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting : Probe the membrane with an anti-ubiquitin (or anti-HA) antibody to detect ubiquitinated c-Myc. The presence of a high molecular weight smear in the TM-treated lane indicates increased ubiquitination.[1]

Figure 3. In vivo ubiquitination assay workflow.

Cell Viability Assay

This assay is used to determine the cytotoxic or cytostatic effects of the this compound compound on cancer cell lines.

Protocol:

-

Cell Seeding : Seed cancer cells in 96-well plates at a predetermined optimal density. Allow the cells to attach overnight.

-

Compound Treatment : Treat the cells with a serial dilution of the this compound compound (TM) to generate a dose-response curve. Include a vehicle-only control.

-

Incubation : Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Viability Assessment : Measure cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available kit that measures ATP levels (e.g., CellTiter-Glo®).

-

Data Analysis : Normalize the viability of the treated cells to the vehicle-treated control cells. Plot the percentage of viable cells against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The this compound compound TM represents a novel and promising strategy for targeting the c-Myc oncoprotein in cancer. By selectively inhibiting SIRT2, TM triggers the ubiquitination and proteasomal degradation of c-Myc, leading to potent anticancer effects. The strong correlation between TM's efficacy and its ability to reduce c-Myc levels underscores the therapeutic potential of this approach.[1]

Future research should focus on several key areas:

-

Lead Optimization : Improving the pharmacological properties of this compound compounds, such as solubility and bioavailability, could enhance their in vivo efficacy.[2]

-

Mechanism Elucidation : Further investigation is needed to precisely identify the E3 ubiquitin ligase(s) and other downstream effectors that are modulated by SIRT2 inhibition to promote c-Myc degradation.

-

Clinical Translation : Preclinical studies in relevant animal models are warranted to assess the safety and efficacy of optimized this compound compounds, with the ultimate goal of clinical translation for the treatment of c-Myc-driven cancers.

References

- 1. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme inhibitor looks promising against many forms of cancer | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]

- 3. Writing and erasing MYC ubiquitination and SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy [frontiersin.org]

- 6. embopress.org [embopress.org]

- 7. A SIRT2-Selective Inhibitor Promotes c-Myc Oncoprotein Degradation and Exhibits Broad Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

Unraveling the Role of Thiomyristoyl in Cancer Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapeutics is continually evolving, with a growing emphasis on targeted therapies that exploit the unique vulnerabilities of cancer cells. In this context, the synthetic compound thiomyristoyl, specifically a this compound lysine compound known as TM, has emerged as a promising agent that induces apoptosis in cancer cells through a distinct molecular mechanism. This technical guide provides an in-depth analysis of the role of this compound in cancer cell apoptosis, consolidating key experimental findings, methodologies, and the underlying signaling pathways.

Introduction to this compound (TM) and its Target: SIRT2

This compound (TM) is a potent and specific inhibitor of Sirtuin 2 (SIRT2), an NAD+-dependent protein deacylase enzyme.[1][2][3] SIRT2 is implicated in various cellular processes, and its role in cancer is complex.[4] While some studies have suggested a tumor-suppressor function for SIRT2, recent evidence strongly indicates that cancer cells can develop a dependency on this enzyme, making it a viable therapeutic target.[1][4] TM's anticancer activity stems from its ability to selectively inhibit SIRT2, leading to downstream effects that culminate in the demise of cancer cells, particularly those driven by the oncoprotein c-Myc.[1][3][5]

Quantitative Analysis of this compound's Efficacy

The potency and selectivity of TM have been quantified across various in vitro and cellular assays. The following table summarizes the key quantitative data from preclinical studies, highlighting its efficacy against SIRT2 and its impact on different cancer cell lines.

| Parameter | Value | Cell Line / System | Reference |

| SIRT2 IC50 (Deacetylation) | 28 nM | Cell-free assay | [2][6] |

| SIRT2 IC50 (Demyristoylation) | 49 nM | Cell-free assay | [7] |

| SIRT1 IC50 | 98 µM | Cell-free assay | [2][6] |

| SIRT3 Inhibition | No inhibition at 200 µM | Cell-free assay | [2][6] |

| MCF-7 Growth Inhibition (GI50) | >50 µM | Breast Cancer | [7] |

| MDA-MB-468 Growth Inhibition (GI50) | 15.7 µM | Breast Cancer | [6] |

| MDA-MB-231 Growth Inhibition | Inhibits | Breast Cancer | [2] |

| BxPC3 Growth Inhibition (GI50) | 13.3 µM | Pancreatic Cancer | [6] |

| NCI-H23 Growth Inhibition (GI50) | Not specified | Lung Cancer | [6] |

| NCI-60 Cell Line Screen | >50% growth inhibition in 36 out of 56 cell lines at 10 µM | Multiple Cancer Types | [5] |

The Molecular Mechanism: Targeting the SIRT2-c-Myc Axis

The primary mechanism by which this compound induces apoptosis is through the inhibition of SIRT2, which in turn leads to the degradation of the c-Myc oncoprotein.[1][3] c-Myc is a critical transcription factor that is deregulated in over half of all human cancers and drives cell proliferation and growth.[8] The sensitivity of cancer cells to TM correlates with its ability to decrease c-Myc protein levels.[1][6]

The signaling pathway can be visualized as follows:

Key Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have elucidated the function of this compound.

This assay is crucial for determining the direct inhibitory effect of TM on SIRT2's enzymatic activity.

Methodology:

-

Recombinant human SIRT2 enzyme is incubated with a fluorogenic acylated peptide substrate and the cofactor NAD+.

-

This compound (TM) is added at a range of concentrations to the reaction mixture.

-

The reaction is allowed to proceed at 37°C for a defined period.

-

A developer solution is added to stop the reaction and generate a fluorescent signal that is proportional to the amount of deacylation.

-

Fluorescence is measured using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the TM concentration.

These assays assess the cytotoxic and cytostatic effects of TM on cancer cell lines.

References

- 1. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A SIRT2-Selective Inhibitor Promotes c-Myc Oncoprotein Degradation and Exhibits Broad Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lessons learned from a SIRT2-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzyme inhibitor looks promising against many forms of cancer | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]

- 6. selleckchem.com [selleckchem.com]

- 7. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-myristoyltransferase inhibition selectively kills MYC-deregulated cancer cells | Imperial News | Imperial College London [imperial.ac.uk]

Investigating the Cell Permeability of Thiomyristoyl Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for investigating the cell permeability of thiomyristoyl peptides. Thiomyristoylation, the attachment of a myristoyl group via a thioether linkage, has emerged as a promising strategy to enhance the cell permeability of peptides, which are otherwise often limited by their poor membrane penetration. This guide delves into the quantitative assessment of their biological activity, detailed experimental protocols for their study, and the signaling pathways they influence, particularly through the inhibition of sirtuin deacetylases.

Quantitative Data Summary

The inhibitory activity of various this compound peptides against different sirtuin enzymes is a key indicator of their potential biological efficacy. The following tables summarize the half-maximal inhibitory concentration (IC50) values reported in the literature.

Table 1: IC50 Values (μM) of this compound Peptides against Sirtuins [1]

| Peptide ID | Sequence | Sirt1 (IC50 μM) | Sirt2 (IC50 μM) | Sirt3 (IC50 μM) | Sirt6 (IC50 μM) |

| BHJH-TM1 | Ac-K(TMy)QTAR-NH2 | 0.8 ± 0.1 | 0.3 ± 0.05 | 1.2 ± 0.2 | 5.6 ± 0.7 |

| BHJH-TM2 | Ac-K(TMy)STGGWW-NH2 | 1.1 ± 0.2 | 0.5 ± 0.1 | 1.8 ± 0.3 | 8.2 ± 1.1 |

| BHJH-TM3 | Ac-ARK(TMy)ST-NH2 | 0.5 ± 0.08 | 0.2 ± 0.03 | 0.9 ± 0.1 | 3.4 ± 0.5 |

| BH-TM4 | Ac-KQTAR-K(TMy)-STGGWW-NH2 | 1.5 ± 0.3 | 0.7 ± 0.1 | 2.5 ± 0.4 | 12.1 ± 1.8 |

| JH-TM5 | Ac-TNFα peptide-K(TMy)-NH2 | 2.3 ± 0.4 | 1.1 ± 0.2 | 3.8 ± 0.6 | 18.5 ± 2.5 |

TMy: this compound lysine. For Sirt6, an H3 K9 myristoyl peptide was used as the substrate. For Sirt1-3, an H3 K9 acetyl peptide was used as the substrate.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful investigation of this compound peptides. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Synthesis of this compound Peptides

This protocol outlines the solid-phase synthesis of peptides containing a this compound lysine residue.[1]

Materials:

-

Fmoc-protected amino acids

-

Rink amide MBHA resin

-

Fmoc-K(TMy)-OH (custom synthesized)

-

HCTU (2-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N-methylmorpholine (NMM)

-

Piperidine

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (90% TFA, 5% water, 2.5% triisopropylsilane, 2.5% phenol)

-

Diethyl ether

Procedure:

-

Swell the Rink amide MBHA resin in DMF for 25 minutes.

-

Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

For amino acid coupling, dissolve the Fmoc-protected amino acid (or Fmoc-K(TMy)-OH), HCTU, and NMM in DMF. Add the solution to the resin and react for 40 minutes with nitrogen bubbling. Wash the resin with DMF.

-

Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF and then DCM, and dry under vacuum.

-

Cleave the peptide from the resin using the TFA cleavage cocktail for 2 hours.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Isolate the peptide by centrifugation and purify using semi-preparative HPLC with a C18 column.

-

Characterize the purified peptide by ESI-MS.

Protocol 2: Sirtuin Activity Assay (HPLC-based)

This assay measures the inhibitory effect of this compound peptides on the deacylase activity of sirtuins.[1]

Materials:

-

Recombinant human Sirt1, Sirt2, Sirt3, or Sirt6 enzyme

-

Acyl-peptide substrate (e.g., H3K9 acetyl peptide for Sirt1-3, H3K9 myristoyl peptide for Sirt6)

-

This compound peptide inhibitor

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Reaction quench solution (e.g., 0.1% TFA in water)

-

HPLC system with a C18 column

Procedure:

-

Prepare a reaction mixture containing the sirtuin enzyme (e.g., 0.5 μM) and the this compound peptide inhibitor at various concentrations in the assay buffer.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow for potential covalent intermediate formation. For assays without pre-incubation, the enzyme is added last.[1]

-

Initiate the reaction by adding the acyl-peptide substrate (e.g., 50 μM) and NAD+ (e.g., 0.5 mM).

-

Incubate the reaction at 37°C for a specific time (e.g., 5-30 minutes).

-

Stop the reaction by adding the quench solution.

-

Analyze the reaction mixture by HPLC to separate the acylated and deacylated peptide substrates.

-

Quantify the peak areas to determine the extent of deacylation and calculate the percentage of inhibition.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 3: Cellular Permeability Assay (TNFα Fatty Acylation)

This assay assesses the ability of this compound peptides to penetrate cells and inhibit intracellular Sirt6 activity, measured by the change in fatty acylation of a known substrate, TNFα.[1]

Materials:

-

HEK293T cells

-

Plasmid encoding Flag-tagged TNFα

-

Transfection reagent (e.g., Lipofectamine)

-

DMEM supplemented with 10% FBS and antibiotics

-

This compound peptides

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Anti-Flag antibody

-

Antibody for detecting fatty acylation (e.g., anti-myristoyl-lysine antibody)

-

Secondary antibodies for Western blotting

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Transfect HEK293T cells with the Flag-TNFα plasmid.

-

24 hours post-transfection, treat the cells with various concentrations of the this compound peptides for a specified duration (e.g., 6 hours).

-

Harvest the cells and lyse them in lysis buffer.

-

Quantify the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform Western blotting using an anti-Flag antibody to detect total TNFα and an anti-myristoyl-lysine antibody to detect fatty-acylated TNFα.

-

Quantify the band intensities to determine the ratio of fatty-acylated TNFα to total TNFα. An increase in this ratio indicates inhibition of Sirt6 demyristoylase activity.

Signaling Pathways and Experimental Workflows

The biological effects of this compound peptides are often mediated through their inhibition of sirtuins, which are key regulators of various cellular processes. The following diagrams, generated using Graphviz, illustrate these relationships.

References

A Technical Guide to Thiomyristoyl Peptides as Sirt6 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of thiomyristoyl-containing peptides as inhibitors of Sirtuin 6 (Sirt6), a critical enzyme in cellular regulation. Sirt6 is an NAD⁺-dependent deacylase involved in a multitude of biological processes, including DNA repair, genome stability, inflammation, and metabolism.[1] Its role in these pathways has made it a significant therapeutic target for age-related diseases and cancer. This guide details the mechanism of action, quantitative inhibitory data, and relevant experimental protocols for studying this compound peptides, which represent a key class of potent, cell-permeable Sirt6 inhibitors.[1][2]

Mechanism of Action: Stalled Catalysis

Sirtuins, including Sirt6, catalyze the removal of acyl groups from lysine residues on protein substrates. This process is dependent on the cofactor nicotinamide adenine dinucleotide (NAD⁺). This compound peptides are classified as mechanism-based inhibitors. They mimic the natural substrate and enter the catalytic cycle. However, the substitution of the oxygen atom in the myristoyl group with a sulfur atom leads to the formation of a stalled covalent intermediate with NAD⁺ within the enzyme's active site, thereby inhibiting its function.[1] This mechanism is distinct from competitive or non-competitive inhibition and provides a powerful approach for targeting sirtuins.

Caption: Mechanism of Sirt6 inhibition by this compound peptides.

Quantitative Inhibitory Data

Several this compound peptides have been synthesized and evaluated for their inhibitory potency against Sirt6. The data reveals that these compounds are potent inhibitors, particularly of Sirt6's demyristoylation activity. However, they also exhibit significant inhibition of other sirtuins (Sirt1, Sirt2, and Sirt3), indicating a lack of specificity.[1] This cross-reactivity is an important consideration for their use as research tools and as starting points for developing more selective inhibitors.

| Inhibitor | Target Activity | Substrate | IC₅₀ (µM) | Reference |

| BH-TM4 | Sirt6 Demyristoylation | H3 K9 myristoyl peptide | 1.7 | [1] |

| Sirt6 Deacetylation | H3 K9 acetyl peptide | 8.2 | [1] | |

| BHJH-TM1 | Sirt6 Demyristoylation | TNFα peptide | 2.8 | [3] |

| BHJH-TM3 | Sirt6 Demyristoylation | TNFα peptide | 8.1 | [3] |

| BH-TM4 | Sirt1 Deacetylation | H3 K9 acetyl peptide | 0.17 | [1] |

| Sirt2 Deacetylation | H3 K9 acetyl peptide | 0.08 | [1] | |

| Sirt3 Deacetylation | H3 K9 acetyl peptide | 0.11 | [1] | |

| ARK(TAc)ST | Sirt6 Demyristoylation | H3 K9 myristoyl peptide | >100 (22% inhib) | [1] |

| Sirt6 Deacetylation | H3 K9 acetyl peptide | >100 (37% inhib) | [1] | |

| Nicotinamide | Sirt6 | - | Weak Inhibition | [1] |

Table values are extracted from cited literature.[1][3] Note the high potency of BH-TM4 against Sirt1-3, demonstrating its lack of specificity.

Sirt6 Signaling Pathways and Points of Inhibition

Sirt6 is a central node in multiple signaling pathways. Its inhibition by this compound peptides can have significant downstream effects.

A. NF-κB Inflammatory Pathway: Sirt6 represses the activity of the transcription factor NF-κB by deacetylating histone H3 at lysine 9 (H3K9ac) on the promoters of NF-κB target genes.[4] Inhibition of Sirt6 would therefore be expected to increase the expression of inflammatory genes.

Caption: Sirt6-mediated repression of the NF-κB pathway.

B. IGF-Akt Signaling Pathway: Sirt6 has been shown to block the IGF-Akt signaling pathway by suppressing the transcriptional activity of c-Jun, a component of the AP-1 transcription factor.[5] This repression is achieved through the deacetylation of H3K9 at the promoters of IGF signaling-related genes. Sirt6 deficiency or inhibition can lead to hyperactivation of this pathway, which is implicated in cardiac hypertrophy.[5]

Caption: Sirt6 regulation of the IGF-Akt signaling pathway.

Experimental Protocols

Verifying the inhibitory activity of this compound peptides against Sirt6 involves both in vitro enzymatic assays and cell-based functional assays.

A. In Vitro Sirt6 Deacylation Assay (HPLC-based)

This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of purified Sirt6 protein.

Methodology:

-

Reaction Mixture Preparation: In a suitable buffer (e.g., 25 mM Tris, pH 8.0, 137 mM NaCl, 1 mM MgCl₂), combine the acylated peptide substrate (e.g., 40 µM H3K9-myristoyl peptide), NAD⁺ (0.6 mM), and DTT (10 mM).[6]

-

Inhibitor Addition: Add the this compound peptide inhibitor dissolved in DMSO to the desired final concentration. A DMSO-only control is run in parallel.

-

Enzyme Addition: Initiate the reaction by adding purified recombinant Sirt6 protein (e.g., final concentration of 0.05 µg/µL).[6]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding cold formic acid to a final concentration of 10%.[6]

-

Analysis: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant using reverse-phase HPLC to separate and quantify the acylated substrate and the deacylated product. The percentage of inhibition is calculated by comparing the product formation in the inhibitor-treated sample to the control.

Caption: Workflow for an in vitro Sirt6 inhibition assay.

B. Cell-Based Sirt6 Inhibition Assay (TNFα Fatty Acylation)

This assay assesses the ability of a cell-permeable inhibitor to engage Sirt6 in a cellular context by measuring the acylation status of a known intracellular substrate, Tumor Necrosis Factor-alpha (TNFα).

Methodology:

-

Cell Culture and Transfection: Culture HEK293T cells and transfect them with a vector expressing TNFα.

-

Metabolic Labeling: Treat the cells with Alk14, an alkyne-tagged myristic acid analogue, which will be incorporated into proteins that undergo fatty acylation.

-

Inhibitor Treatment: Treat the cells with varying concentrations of the this compound peptide inhibitor (e.g., 0-200 µM) for a specified duration.[1]

-

Cell Lysis: Harvest and lyse the cells to extract total protein.

-

Immunoprecipitation: Use an antibody against TNFα to immunoprecipitate it from the cell lysate.

-

Click Chemistry: Conjugate the alkyne-tagged, fatty-acylated TNFα to a fluorescent reporter molecule (e.g., rhodamine-azide) via a click chemistry reaction.[1]

-

Detection and Quantification: Analyze the immunoprecipitated samples by SDS-PAGE and in-gel fluorescence scanning. An increase in the fluorescent signal for TNFα in inhibitor-treated cells compared to the control indicates an accumulation of fatty-acylated TNFα, demonstrating Sirt6 inhibition.[1]

Caption: Workflow for a cell-based TNFα acylation assay.

Conclusion

This compound peptides are potent, cell-permeable, mechanism-based inhibitors of Sirt6.[1] Their ability to effectively block Sirt6's deacylase activity both in vitro and in cellular models makes them valuable tools for studying the biological functions of this enzyme. While their current lack of specificity across the sirtuin family presents a challenge, they serve as a crucial foundation and starting point for the rational design and development of next-generation, highly selective Sirt6 inhibitors for therapeutic applications.[1]

References

- 1. This compound Peptides as Cell-Permeable Sirt6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound peptides as cell-permeable Sirt6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The sirtuin SIRT6 blocks IGF-Akt signaling and development of cardiac hypertrophy by targeting c-Jun - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Architecture of Thiomyristoyl: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the chemical structure and biological activity of Thiomyristoyl (TM), a potent and selective inhibitor of Sirtuin 2 (SIRT2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SIRT2 inhibition, particularly in the context of oncology.

Core Chemical Structure and Properties

This compound, with the IUPAC name N-[(1S)-1-[(phenylamino)carbonyl]-5-[(1-thioxotetradecyl)amino]pentyl]-carbamic acid, phenylmethyl ester, is a synthetic small molecule. Its structure is characterized by a this compound group attached to a lysine derivative. This long-chain fatty acyl group is crucial for its selective and potent inhibition of SIRT2.[1][2]

| Property | Value | Reference |

| Molecular Formula | C34H51N3O3S | [1][3][4] |

| Molecular Weight | 581.85 g/mol | [1][3] |

| CAS Number | 1429749-41-6 | [1][3][4] |

| Appearance | White solid | [3] |

| Solubility | Soluble in DMSO and Chloroform. Poor aqueous solubility. | [3][5] |

Mechanism of Action: SIRT2 Inhibition and Downstream Effects

This compound functions as a highly potent and specific inhibitor of SIRT2, a member of the NAD+-dependent deacetylase family of sirtuins.[1][6] Its inhibitory activity is significantly more potent against SIRT2 compared to other sirtuin isoforms, making it a valuable tool for studying SIRT2-specific functions.

The primary mechanism of action of this compound involves the inhibition of SIRT2's deacetylase activity. This leads to the hyperacetylation of various SIRT2 substrates, including α-tubulin. A key consequence of SIRT2 inhibition by this compound is the destabilization of the oncoprotein c-Myc.[1][3] Mechanistic studies have shown that inhibition of SIRT2 by this compound promotes the ubiquitination and subsequent proteasomal degradation of c-Myc, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[1][3]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway affected by this compound.

Quantitative Data: Inhibitory Activity

This compound exhibits high selectivity for SIRT2, as demonstrated by its half-maximal inhibitory concentration (IC50) values against various sirtuin isoforms.

| Sirtuin Isoform | IC50 | Reference |

| SIRT1 | 98 µM | [3][6][7] |

| SIRT2 | 28 nM | [1][6][7] |

| SIRT3 | > 200 µM (no significant inhibition) | [3][6][7] |

| SIRT5 | Weak to no inhibition | [3] |

| SIRT6 | Weak to no inhibition | [3] |

| SIRT7 | Weak to no inhibition | [3] |

Experimental Protocols

Synthesis of this compound

-

Protection of Lysine: The synthesis would likely begin with a commercially available lysine derivative with protecting groups on the α-amino and carboxyl groups. The ε-amino group would remain free for subsequent modification.

-

Thioacylation: The free ε-amino group of the protected lysine would be reacted with a thiomyristoylating agent. This could be achieved using thiomyristic acid activated with a coupling agent, or via reaction with this compound chloride.

-

Amide Bond Formation: The carboxyl group of the lysine derivative would then be coupled with aniline to form the phenylamide.

-

Deprotection and Final Modification: Finally, selective deprotection of the α-amino group would be followed by the introduction of the phenylmethyl carbamate protecting group to yield this compound.

It is important to note that optimization of reaction conditions, including solvents, temperatures, and purification methods, would be necessary to achieve a good yield and high purity of the final product.

Cell Viability Assay

The following is a general protocol for assessing the cytotoxic effects of this compound on cancer cell lines, based on commonly used methods such as the MTT or CellTiter-Blue assays.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, MDA-MB-468)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound (dissolved in DMSO to create a stock solution)

-

Cell viability reagent (e.g., MTT, CellTiter-Blue)

-

Plate reader (spectrophotometer or fluorometer)

-

Phosphate-buffered saline (PBS)

-

DMSO (vehicle control)

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells per well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium containing DMSO alone as a vehicle control and wells with medium only as a blank.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Addition of Viability Reagent: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution or 20 µL of CellTiter-Blue reagent).

-

Final Incubation: Incubate the plate for a further 1-4 hours at 37°C to allow for the colorimetric or fluorometric reaction to occur.

-

Data Acquisition: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Subtract the background reading from all wells. Normalize the data to the vehicle control wells to determine the percentage of cell viability for each concentration of this compound. The IC50 value can then be calculated using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

The following diagram outlines the general workflow for a cell viability assay.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of SIRT2 and a promising lead compound for the development of novel anticancer therapeutics. Its high potency and selectivity, coupled with its defined mechanism of action involving the degradation of the c-Myc oncoprotein, make it a compelling candidate for further investigation. This guide provides a comprehensive overview of its chemical structure, biological activity, and relevant experimental considerations to aid researchers in their exploration of this important molecule.

References

- 1. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Page loading... [wap.guidechem.com]

- 5. Carbamic acid, [2-[bis(phenylmethyl)amino]-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester, (S)- (9CI) synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Thiomyristoyl's impact on cellular metabolism

An In-depth Technical Guide to Thiomyristoyl's Impact on Cellular Metabolism

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to proteins, is a critical lipid modification that governs protein localization, stability, and function.[1][2] This process is integral to a multitude of signal transduction pathways that regulate cellular metabolism.[1][3] Disruptions in the patterns of protein myristoylation and the enzymes that regulate it are implicated in numerous pathologies, including cancer and inflammatory diseases.[2][4] this compound, a synthetic analogue of myristate containing a sulfur atom, has emerged as a powerful chemical probe and a therapeutic lead. This document provides a comprehensive technical overview of this compound's mechanism of action and its profound impact on cellular metabolism, primarily through the targeted inhibition of sirtuin deacylases. We will delve into the quantitative effects, underlying signaling pathways, and the experimental methodologies used to elucidate these functions.

The Primary Target of this compound: Sirtuin 2 (SIRT2)

The biological effects of this compound-containing compounds are predominantly mediated through the inhibition of Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacylase family.[5] While initially characterized as a histone deacetylase, SIRT2 is primarily located in the cytoplasm and exhibits a broad substrate scope, with a notable preference for removing long-chain fatty acyl groups, including myristoyl groups, from lysine residues.[6]

This compound (TM), a potent and selective ε-N-thiomyristoyllysine compound, acts as a mechanism-based inhibitor of SIRT2.[6][7] The thioamide group forms a covalent 1'-S-alkylimidate intermediate with the NAD+ cofactor in the enzyme's active site, effectively trapping the enzyme and preventing it from proceeding with deacylation.[7] This high specificity and potency make TM an invaluable tool for studying SIRT2-dependent metabolic pathways.

Quantitative Analysis of SIRT2 Inhibition

The inhibitory activity of this compound (TM) has been quantified across multiple studies, demonstrating high selectivity for SIRT2 over other sirtuin isoforms.

| Sirtuin Isoform | This compound (TM) IC50 | Reference(s) |

| SIRT2 | 28 nM | [8][9][10] |

| SIRT1 | 98 µM | [9][10] |

| SIRT3 | >200 µM (No inhibition) | [9][10] |

| SIRT5, SIRT6, SIRT7 | >200 µM (Weak to no inhibition) | [9][11] |

| Table 1: Summary of this compound (TM) inhibitory potency (IC50) against various human sirtuin isoforms. The data highlights the compound's high selectivity for SIRT2. |

Metabolic Consequences of SIRT2 Inhibition by this compound

By inhibiting SIRT2, this compound instigates significant downstream changes in key metabolic pathways, particularly those dysregulated in cancer and inflammatory conditions.

Regulation of c-Myc and Cancer Metabolism

A pivotal discovery is the link between SIRT2 inhibition by TM and the degradation of the c-Myc oncoprotein. c-Myc is a master transcriptional regulator that orchestrates metabolic reprogramming in cancer cells, promoting glycolysis, glutaminolysis, and nucleotide synthesis to fuel rapid proliferation. TM-mediated inhibition of SIRT2 leads to the ubiquitination and subsequent proteasomal degradation of c-Myc, thereby reversing its metabolic influence and exhibiting broad anticancer activity.[5][8] This effect correlates directly with the sensitivity of cancer cell lines to the compound.[10]

The cytotoxicity of TM is notably selective for cancerous cells over non-cancerous counterparts, underscoring the therapeutic potential of targeting the SIRT2-c-Myc metabolic axis.[11]

| Cell Line Type | Cell Line Name | Cytotoxicity (IC50 / GI50) | Reference(s) |

| Breast Cancer | MDA-MB-468 | ~10.4 µM | [10] |

| Breast Cancer | MDA-MB-231 | ~8.4 µM | [11] |

| Breast Cancer | MCF-7 | ~36.8 µM | [11] |

| Pancreatic Cancer | BxPC3 | ~13.3 µM | [10] |

| Non-cancerous | (Various) | >50 µM | [11] |

| Table 2: Summary of this compound (TM) cytotoxicity in various human cancer cell lines compared to non-cancerous cells, demonstrating a favorable selectivity profile. |

Impact on Glycolysis and Immune Cell Metabolism

This compound has demonstrated significant immunomodulatory effects by altering the metabolic programming of T-cells. In a model of ulcerative colitis, a condition linked to excessive T helper 17 (Th17) cell activity, TM was shown to ameliorate disease progression.[12] The mechanism involves the inhibition of SIRT2, which leads to the hyperacetylation of Lactate Dehydrogenase A (LDHA), a key enzyme in glycolysis. Acetylation of LDHA reduces its enzymatic activity, thereby weakening glycolysis.[12] Since Th17 cell differentiation is highly dependent on glycolysis, this metabolic disruption, along with reduced signaling through STAT3 and NF-κB pathways, effectively blocks the differentiation of pathogenic Th17 cells.[12]

References

- 1. Myristoylation - Wikipedia [en.wikipedia.org]

- 2. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Enzyme inhibitor looks promising against many forms of cancer | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]

- 6. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]

- 7. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | Sirtuin | TargetMol [targetmol.com]

- 10. selleckchem.com [selleckchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. This compound ameliorates colitis by blocking the differentiation of Th17 cells and inhibiting SIRT2-induced metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiomyristoyl's Specificity for SIRT2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thiomyristoyl (TM), a potent and highly selective inhibitor of Sirtuin 2 (SIRT2). It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to effectively utilize this compound in preclinical studies. This document outlines this compound's inhibitory specificity, the experimental protocols to verify its activity, and the key signaling pathways it modulates.

Core Executive Summary

This compound is a mechanism-based inhibitor that demonstrates remarkable specificity for SIRT2 over other human sirtuins. Its high potency against SIRT2, with an IC50 value in the low nanomolar range, coupled with significantly lower efficacy against other sirtuins, establishes it as a critical tool for investigating the specific biological functions of SIRT2. Notably, the anticancer effects of this compound are linked to its ability to induce the ubiquitination and subsequent degradation of the c-Myc oncoprotein.[1][2] This guide presents the quantitative data supporting its selectivity, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action.

Data Presentation: Quantitative Inhibitory Activity

The selectivity of this compound for SIRT2 is evident from the quantitative data gathered from various in vitro enzymatic assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human sirtuins.

| Sirtuin Isoform | IC50 Value | Fold Selectivity vs. SIRT2 |

| SIRT2 | 28 nM [1][3][4][5][6] | 1 |

| SIRT1 | 98 µM[1][3][4] | ~3500 |

| SIRT3 | >200 µM[1][3][4] | >7142 |

| SIRT5 | Weak to no inhibition | Not Applicable |

| SIRT6 | Weak to no inhibition[3][4] | Not Applicable |

| SIRT7 | Weak to no inhibition[3][4] | Not Applicable |

Table 1: this compound IC50 values against various sirtuin isoforms. Data compiled from multiple sources.

A direct comparison with other known SIRT2 inhibitors further highlights the superior potency and selectivity of this compound.

| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) |

| This compound (TM) | 98 [1][3][4] | 0.028 [1][3][4][5][6] | >200 [1][3][4] |

| AGK2 | Minimally Affected | 3.5[6] | Minimally Affected |

| SirReal2 | - | 0.140[5][6] | - |

| Tenovin-6 | 21 | 10[5] | 67 |

| Cambinol | 56 | 59 | - |

| Sirtinol | 131 | 38[6] | - |

Table 2: Comparative IC50 values of various sirtuin inhibitors.

Experimental Protocols

To validate the specificity and mechanism of action of this compound, a series of well-established experimental protocols are employed. These methodologies are crucial for researchers aiming to replicate or build upon existing findings.

In Vitro Sirtuin Inhibition Assay (Fluorometric)

This assay quantitatively measures the ability of this compound to inhibit the deacetylase activity of SIRT2 and other sirtuins.

Materials:

-

Recombinant human SIRT1, SIRT2, and SIRT3 enzymes.

-

Fluorogenic acetylated peptide substrate (e.g., based on p53 or α-tubulin sequence).

-

Nicotinamide adenine dinucleotide (NAD+).

-

Developer solution (e.g., containing Trichostatin A and a trypsin-like protease).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

This compound (dissolved in DMSO).

-

96-well black microplates.

-

Fluorometric plate reader.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant sirtuin enzyme, the fluorogenic substrate, and NAD+.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Stop the enzymatic reaction by adding the developer solution.

-

Incubate at 37°C for an additional period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for SIRT2 and SIRT1 Target Acetylation

This Western blot-based assay assesses the ability of this compound to inhibit SIRT2 and SIRT1 activity within a cellular context by measuring the acetylation status of their respective primary substrates, α-tubulin and p53.

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-468).[1]

-

Cell culture medium and supplements.

-

This compound (dissolved in DMSO).

-

Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors).

-

Primary antibodies: anti-acetyl-α-tubulin (Lys40), anti-α-tubulin, anti-acetyl-p53 (Lys382), anti-p53, and anti-β-actin.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Protein electrophoresis and Western blotting equipment.

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or DMSO for a specified duration (e.g., 6 hours).

-

For p53 acetylation, it may be necessary to co-treat with a proteasome inhibitor (e.g., MG132) to stabilize p53 levels.

-

Harvest the cells and prepare whole-cell lysates using the lysis buffer.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the acetylated protein levels to the total protein levels and the loading control (β-actin).

Mandatory Visualizations

Signaling Pathway of this compound-Induced c-Myc Degradation

The following diagram illustrates the proposed signaling pathway through which this compound, by inhibiting SIRT2, leads to the degradation of the c-Myc oncoprotein.

Caption: this compound inhibits SIRT2, leading to c-Myc hyperacetylation and subsequent proteasomal degradation.

Experimental Workflow for Assessing SIRT2 Specificity

This diagram outlines the logical flow of experiments to determine the specificity of this compound for SIRT2.

Caption: Workflow for determining this compound's specificity through in vitro and cellular assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | Sirtuin | TargetMol [targetmol.com]

- 5. adooq.com [adooq.com]

- 6. selleckchem.com [selleckchem.com]

Whitepaper: The Role of Thiomyristoyl Modification and its Analogs in Regulating Gene Expression

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein myristoylation, the attachment of a 14-carbon saturated fatty acid, is a critical lipid modification that governs protein localization, stability, and signal transduction. While this modification indirectly influences gene expression by controlling signaling cascades, the synthetic compound Thiomyristoyl (TM) and its derivatives provide a more direct means of modulating gene expression. This compound acts as a potent and highly specific inhibitor of Sirtuin 2 (SIRT2), an NAD+-dependent protein deacetylase. By inhibiting SIRT2, this compound alters the acetylation status of histone and non-histone proteins, leading to significant changes in chromatin structure and the expression of key genes, notably the c-Myc oncogene. This technical guide provides an in-depth analysis of both the indirect role of protein myristoylation and the direct regulatory function of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

The Indirect Role of Protein N-Myristoylation in Gene Regulation

N-myristoylation is a post-translational modification where the enzyme N-myristoyltransferase (NMT) attaches a myristoyl group to an N-terminal glycine residue of a target protein.[1][2] This lipid anchor is crucial for mediating weak protein-protein and protein-lipid interactions, which are essential for localizing proteins to cellular membranes and various signaling complexes.[1][2]

Myristoylation functions as a "molecular switch" that can be regulated by conformational changes in the protein.[1][3] For instance, the myristoyl group can be sequestered within a hydrophobic pocket of the protein, and upon ligand binding or another signal, a conformational change can expose the lipid group, triggering membrane association or interaction with downstream partners.[1] This mechanism is fundamental for the function of numerous proteins involved in signal transduction pathways that ultimately converge on the nucleus to regulate the activity of transcription factors.[3][4]

Signaling Pathways Involving Myristoylated Proteins

Many key signaling proteins, including Src family kinases (e.g., Lck, Fyn) and the alpha-subunits of heterotrimeric G-proteins, require myristoylation for their function.[2][4] Myristoylation of these proteins facilitates their recruitment to the plasma membrane, where they can be activated and propagate signals that lead to the activation of transcription factors like NF-κB, AP-1, and STATs, thereby altering gene expression.[2][5]

References

- 1. Myristoylation - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

- 3. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

Thiomyristoyl as a Chemical Probe for Sirtuin Biology: A Technical Guide

Executive Summary: Sirtuins are a class of NAD⁺-dependent deacylases that play critical roles in a multitude of cellular processes, including metabolism, DNA repair, and aging.[1][2] The development of specific chemical probes is essential for elucidating the distinct functions of the seven human sirtuin isoforms (SIRT1-7) and for validating them as therapeutic targets. Thiomyristoyl (TM), a synthetic this compound lysine compound, has emerged as a potent and highly selective mechanism-based inhibitor of SIRT2.[3][4][5] Furthermore, when incorporated into peptide backbones, the this compound group serves as a powerful warhead for inhibiting the defatty-acylase activity of other sirtuins, notably SIRT6.[1][6] This guide provides a comprehensive technical overview of this compound as a chemical probe, detailing its mechanism of action, quantitative inhibition data, key applications in studying sirtuin signaling pathways, and detailed experimental protocols for its use in research and drug development.

Introduction to Sirtuins and Chemical Probes

The Sirtuin Family of Deacylases

The seven human sirtuins are distinguished by their subcellular localizations and substrate specificities.[7] SIRT1, SIRT6, and SIRT7 are primarily nuclear; SIRT2 is predominantly cytoplasmic; and SIRT3, SIRT4, and SIRT5 are located in the mitochondria.[7] While initially characterized as histone deacetylases, it is now known that sirtuins can remove a variety of longer-chain acyl groups from lysine residues, a critical aspect of their biological function.[8][9] For instance, SIRT6 is an efficient defatty-acylase, and SIRT1-3 also possess demyristoylation activity.[1][10] This functional diversity makes isoform-specific probes indispensable for understanding their individual roles.

The Role of Chemical Probes in Sirtuin Biology

Chemical probes are small molecules designed to interact with a specific protein target to modulate its function. For sirtuins, selective inhibitors are invaluable tools for:

-

Target Validation: Confirming the role of a specific sirtuin isoform in a disease model.

-

Functional Elucidation: Dissecting the contribution of a single sirtuin to a complex biological pathway.

-

Therapeutic Development: Serving as a starting point for the design of new drugs.

This compound-based compounds have proven to be particularly effective probes due to their mechanism-based action and isoform selectivity.[1][11]

This compound: A Mechanism-Based Sirtuin Probe

Chemical Nature and Mechanism of Action

This compound probes are substrate mimetics. They contain a lysine residue where the ε-amino group is modified with a this compound group—a 14-carbon fatty acyl chain containing a sulfur atom in place of the carbonyl oxygen. This thioacyl moiety is the key "warhead" for sirtuin inhibition.[12]

The inhibition mechanism is a "suicide substrate" or mechanism-based process.[12] Inside the sirtuin active site, the thioacyllysine probe reacts with the cosubstrate NAD⁺. This reaction proceeds similarly to the natural deacylation process but results in the formation of a stalled and irreversible covalent thioimidate intermediate, which effectively traps and inactivates the enzyme.[1][13]

Quantitative Analysis of Sirtuin Inhibition

The inhibitory potency and selectivity of this compound probes depend on whether the core compound is used alone or incorporated into a peptide sequence.

This compound (TM) Compound Specificity

The standalone this compound (TM) compound is a potent and exceptionally selective inhibitor of SIRT2.[3][4][14][15] Its potency against SIRT1 is over 3,000-fold lower, and it shows no significant activity against SIRT3 at high concentrations.[3][4]

| Compound | Target Sirtuin | IC₅₀ | Reference(s) |